Differential Cytotoxicity Profile: 1-(3-Phenylpropyl)-2-thiourea (PPTU) vs. Benzyl and Phenylethyl Analogs
In a comparative structure-toxicity study using freshly isolated rat hepatocytes, N-phenylpropylthiourea (PPTU), which is synonymous with 1-(3-phenylpropyl)-2-thiourea, demonstrated a distinct cytotoxicity profile compared to its shorter-chain analogs [1]. While N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were non-toxic at a concentration of 1 mM, PPTU and the butyl analog (PBTU) caused significant LDH-leakage, a marker of cell membrane damage, and depleted intracellular glutathione (GSH) at the same concentration [1].
| Evidence Dimension | Cytotoxicity (LDH leakage and GSH depletion) |
|---|---|
| Target Compound Data | Significant LDH-leakage and GSH depletion at 1 mM |
| Comparator Or Baseline | N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU); Non-toxic at 1 mM |
| Quantified Difference | Toxic vs. Non-toxic at the tested concentration of 1 mM |
| Conditions | Freshly isolated rat hepatocytes, 1 mM compound concentration |
Why This Matters
This data demonstrates that the 3-phenylpropyl chain length confers a unique cytotoxic liability not shared by all phenylalkyl thioureas, making this compound a valuable tool for studying structure-dependent toxicity mechanisms, but also necessitates careful handling and justification for its use over safer analogs in certain biological assays.
- [1] Onderwater, R. C. A., Commandeur, J. N. M., Menge, W. M. P. B., & Vermeulen, N. P. E. (1998). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Toxicology, 125(2-3), 117-129. View Source
